1H-Inden-2-amine,2,3-dihydro-1-methoxy-,(1R,2S)-rel-(9CI)

Description

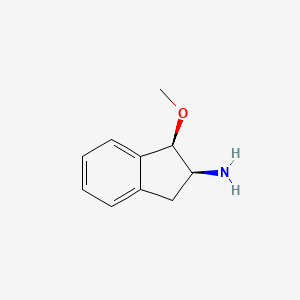

(1R,2S)-1-Methoxy-2,3-dihydro-1H-inden-2-amine is a chiral amine derivative featuring a bicyclic indane core substituted with a methoxy group at position 1 and an amine at position 2 (Figure 1). Its stereochemistry (1R,2S) is critical for biological activity and synthetic applications.

Properties

CAS No. |

737796-56-4 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

(1S,2R)-1-methoxy-2,3-dihydro-1H-inden-2-amine |

InChI |

InChI=1S/C10H13NO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6,11H2,1H3/t9-,10+/m1/s1 |

InChI Key |

DMICMWRZNBCKBU-ZJUUUORDSA-N |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available indanone derivatives.

Reduction: The carbonyl group of the indanone is reduced to form the corresponding alcohol. This step can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Methoxylation: The alcohol is then converted to the methoxy derivative using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

Amination: The final step involves the introduction of the amine group. This can be done through reductive amination, where the methoxy-indanone is reacted with an amine source (e.g., ammonia or an amine) in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the synthesis of (1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of hydride donors such as lithium aluminum hydride.

Substitution: Nucleophiles like halides or thiols in the presence of a base.

Major Products

Oxidation: Formation of indanone derivatives.

Reduction: Formation of N-methyl or N-ethyl derivatives.

Substitution: Formation of halogenated or thiolated indane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the study of chiral recognition and enantioselective synthesis.

Biology

In biological research, this compound can be used to study the interactions of chiral amines with biological molecules. It serves as a model compound for understanding the behavior of chiral drugs and their interactions with enzymes and receptors.

Medicine

Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, (1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which (1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy and amine groups allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The indane scaffold is common in bioactive molecules. Key analogs include:

Key Observations :

- Position of Methoxy Group : The target compound’s 1-methoxy substitution distinguishes it from MMAI (5-methoxy), which is associated with psychoactive effects .

- Stereochemistry : The (1R,2S) configuration is shared with aggrecanase inhibitors (e.g., ), where stereochemistry dictates binding to enzyme active sites .

- Amine vs. Alcohol: Replacing the amine with a hydroxyl group (as in 1-amino-2-indanol) shifts applications from receptor modulation to chiral catalysis .

Biological Activity

(1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C_{10}H_{13}NO

- Molecular Weight : Approximately 163.22 g/mol

- IUPAC Name : (1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine

- Structure : The compound features a methoxy group and an amine functional group attached to a bicyclic indene structure.

Biological Activity Overview

Research indicates that (1R,2S)-1-methoxy-2,3-dihydro-1H-indene-2-amine exhibits various biological activities including:

1. Antimicrobial Activity

Recent studies have demonstrated the compound's effectiveness against several bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/mL |

| Escherichia coli | 62.5 μg/mL |

These findings suggest that the compound may serve as a candidate for developing new antimicrobial agents .

2. Anticancer Properties

A notable study investigated the anticancer effects of this compound on various cancer cell lines. The results indicated that it induces apoptosis in breast cancer cells via activation of caspase pathways. Significant effects were observed at concentrations above 25 μM, suggesting a dose-dependent response .

3. Neuroprotective Effects

Another research effort focused on the neuroprotective effects of (1R,2S)-1-methoxy-2,3-dihydro-1H-indene-2-amine in models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve neuronal survival rates in vitro, indicating potential therapeutic applications for neurodegenerative diseases such as Alzheimer's .

The biological activity of (1R,2S)-1-methoxy-2,3-dihydro-1H-indene-2-amine is attributed to its ability to interact with various molecular targets:

Enzyme Modulation : The compound may influence enzyme activity by binding to active or allosteric sites, thereby altering metabolic pathways.

Receptor Interaction : Its structural features facilitate hydrogen bonding and hydrophobic interactions with specific receptors, potentially modulating signaling pathways involved in cancer and neurodegeneration .

Case Study 1: Anticancer Properties

In vitro studies on breast cancer cell lines revealed that treatment with (1R,2S)-1-methoxy-2,3-dihydro-1H-indene-2-amine resulted in significant apoptosis through caspase activation. This study highlights the compound's potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Research demonstrated that the compound could reduce oxidative stress in neuronal cells and enhance survival rates in models of neurodegeneration. These findings support its potential use in treating conditions like Alzheimer's disease .

Q & A

Basic: What are the most reliable synthetic routes for (1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine, and how can stereochemical purity be ensured?

Methodological Answer:

The synthesis of chiral indanamine derivatives often starts from substituted indenones or indanols. For example, 2,3-dihydro-1H-inden-1-one derivatives can undergo nucleophilic substitution or reductive amination. Evidence from catalytic procedures (e.g., using TMG as a base and TMS-EBX reagents) shows yields up to 94% for related structures . To ensure stereochemical purity:

- Use chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation).

- Confirm configuration via X-ray crystallography (as demonstrated in indenone derivatives ) or chiral HPLC (e.g., separation of (R)- and (S)-enantiomers of dihydroindenamine hydrochloride ).

- Monitor reaction progress with NMR to detect diastereomeric ratios (e.g., δ 4.43 ppm for methine protons in chloroform-d ).

Basic: How is structural characterization of (1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine performed, and what spectral data are critical?

Methodological Answer:

Key characterization steps include:

- NMR : Identify methoxy groups (δ 3.2–3.5 ppm) and amine protons (δ 1.5–2.5 ppm, broad). For example, methoxy protons in 5-methoxy-1-oxo-2,3-dihydro-1H-indene derivatives appear at δ 3.8 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calcd. for : 163.0997) .

- Chiral Analysis : Use polarimetry or circular dichroism (CD) to verify enantiomeric excess (e.g., resolved (R)- and (S)-isomers with specific rotations ).

Advanced: How can researchers resolve contradictions in NMR data for methoxy-substituted indanamine derivatives?

Methodological Answer:

Discrepancies in NMR signals (e.g., δ 7.75 vs. δ 7.69 ppm for aromatic protons ) may arise from substituent effects or solvent interactions. To resolve:

- Perform variable-temperature NMR to assess conformational flexibility.

- Compare with crystallographic data (e.g., bond angles in (E)-3,4-dimethoxybenzylidene derivatives ).

- Use NMR DEPT experiments to assign quaternary carbons (e.g., carbonyl carbons at ~200 ppm in indenones ).

Advanced: What strategies optimize the yield of (1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine in catalytic asymmetric syntheses?

Methodological Answer:

Optimization involves:

- Catalyst Screening : Chiral phosphine ligands or organocatalysts (e.g., Jacobsen’s catalysts for epoxide aminolysis).

- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic attack on indenones .

- Temperature Control : Lower temperatures (0–5°C) reduce racemization in amine intermediates .

- Workup Protocols : Purify via flash chromatography (RF 0.3–0.5 in pentane:ethyl acetate ) to isolate enantiopure fractions.

Advanced: How do functionalized derivatives (e.g., phosphonic acid or azide groups) impact the pharmacological activity of this compound?

Methodological Answer:

Functionalization strategies and applications include:

- Phosphonic Acid Derivatives : Introduce via Arbuzov reaction on bromo-indanamines. These derivatives act as enzyme inhibitors (e.g., alkaline phosphatase) due to phosphate mimicry .

- Azide Incorporation : Click chemistry (e.g., CuAAC with alkynes) enables bioconjugation for receptor-binding studies. Stability concerns (e.g., azide decomposition at >70°C) require low-temperature storage .

- Biological Assays : Screen for CNS activity using dopamine receptor binding assays, noting that methoxy groups enhance blood-brain barrier penetration .

Basic: What are the best practices for chiral resolution of racemic mixtures of this compound?

Methodological Answer:

- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases .

- Diastereomeric Salt Formation : React with (R)- or (S)-mandelic acid and recrystallize .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylation of amine groups) .

Advanced: How can computational methods predict the reactivity and stereoselectivity of derivatives?

Methodological Answer:

- DFT Calculations : Model transition states for nucleophilic attacks (e.g., B3LYP/6-31G* level) to predict regioselectivity in indenone reactions .

- Molecular Docking : Simulate interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina .

- MD Simulations : Assess solubility by calculating partition coefficients (logP) for methoxy and amine groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.